molecular formula C11H13BrFNO B1604177 2-Bromo-5-fluoro-N-isobutylbenzamide CAS No. 951884-17-6

2-Bromo-5-fluoro-N-isobutylbenzamide

Cat. No. B1604177
M. Wt: 274.13 g/mol
InChI Key: FDHFKYPOGPADGG-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N-isobutylbenzamide is a chemical compound with the molecular formula C11H13BrFNO and a molecular weight of 274.13 . It is used as a building block in various synthesis reactions for drug discovery and development.


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluoro-N-isobutylbenzamide consists of a benzamide core with bromo and fluoro substituents at the 2nd and 5th positions, respectively, and an isobutyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-N-isobutylbenzamide has a predicted boiling point of 314.4±32.0 °C and a predicted density of 1.370±0.06 g/cm3 . It has a pKa value of 13.77±0.46 (Predicted) .

Scientific Research Applications

Radiotracer Development for Tumor Imaging

The compound's derivatives, specifically those radiolabeled with bromine, have been explored for their potential as sigma-2 receptor ligands. Sigma-2 receptors are upregulated in proliferating tumor cells, making them a target for tumor imaging. Research has focused on comparing the tumor uptake of these compounds with fluorothymidine, indicating their potential as PET radiotracers for imaging solid tumors (Rowland et al., 2006).

Environmental Monitoring

A study developed a ratiometric fluorescent probe for detecting hydrazine, a hazardous material, in environmental water systems. The probe's design involves a dicyanoisophorone fluorescent group and a 4-bromobutyryl moiety as the recognition site, showcasing an application in environmental pollution monitoring (Zhu et al., 2019).

Synthesis of Complex Organic Structures

Research has demonstrated the utility of halogenated benzamides in synthesizing complex organic molecules. For example, electrochemical reduction and photocyclisation of halogenated benzamides have been used to create benzophenanthridone and nitidine, indicating their role in synthetic organic chemistry (Begley & Grimshaw, 1977).

Antimutagenic Activity Evaluation

Novel fluoroaryl-2,2′-bichalcophenes, synthesized from halogenated benzamides, have been evaluated for their antimutagenic activities using the Ames Salmonella/microsomal assay. These compounds, with their significant reduction in induced mutagenicity, offer insights into their potential therapeutic applications (Hussin et al., 2014).

Nanoparticle Fluorescence Emission

Halogenated benzamides have also found applications in the development of nanoparticles for fluorescence imaging. One study synthesized amphiphilic block copolymer from halogenated polyfluorenes, showing high fluorescence quantum yields and potential applications in biological imaging (Fischer et al., 2013).

Safety And Hazards

2-Bromo-5-fluoro-N-isobutylbenzamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-bromo-5-fluoro-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-7(2)6-14-11(15)9-5-8(13)3-4-10(9)12/h3-5,7H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHFKYPOGPADGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640749
Record name 2-Bromo-5-fluoro-N-(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-N-isobutylbenzamide

CAS RN

951884-17-6
Record name 2-Bromo-5-fluoro-N-(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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